Allolithocholic acid

Ion Channel Pharmacology Cardiovascular Research Bile Acid Signaling

Researchers studying bile acid signaling often face sourcing challenges: generic lithocholic acid (LCA) cannot substitute for allo-LCA due to fundamental 5α vs. 5β stereochemical differences that alter receptor activation and ion channel modulation. Allolithocholic acid (CAS 2276-94-0) is the authentic, stereochemically verified tool compound. • 5α (trans) A-B ring configuration - structurally distinct from common LCA; 40% vs. 180% NPo increase at BK channels • Dual GPBAR1 agonist (EC50 2.7 μM) & RORγt inverse agonist (IC50 3.4 μM) • Validated in MASH models: 10 mg/kg/day improved insulin sensitivity, reversed steatosis & fibrosis • Essential biomarker standard for colorectal cancer & biliary atresia metabolomics

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 2276-94-0
Cat. No. B024759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllolithocholic acid
CAS2276-94-0
SynonymsAllolithocholic acid;  AC1NR32F;  3alpha-Hydroxy-5alpha-cholan-24-oic Acid;  2276-94-0;  3a-Hydroxy-5a-cholanoic acid; 
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeySMEROWZSTRWXGI-NWFSOSCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allolithocholic Acid: Structural and Activity Profile


Allolithocholic acid (allo-LCA, CAS 2276-94-0) is a secondary bile acid belonging to the 'allo' subclass, characterized by a 5α (trans) A-B ring fusion, in contrast to the 5β (cis) configuration of common bile acids like lithocholic acid (LCA) [1]. This stereochemical difference fundamentally alters its 3D topology and, consequently, its biological interactions [2]. As an endogenous metabolite found in normal human serum and feces, it is also elevated in certain disease states, including biliary atresia and colorectal cancer, underscoring its role as a key biomarker and signaling molecule [3].

Allolithocholic Acid: Why LCA Cannot Substitute


Generic substitution of allo-LCA with the structurally related, commercially abundant LCA is scientifically unjustified due to profound differences in their biological activity stemming from their stereochemistry. The 5α-hydrogen in allo-LCA creates a 'flat' steroid backbone, whereas LCA has a 'kinked' 5β-configuration [1]. This stereochemical divergence directly impacts receptor interactions and ion channel modulation. Crucially, allo-LCA exhibits a significantly reduced potency in activating BK potassium channels compared to LCA, while maintaining activity at distinct nuclear receptors like GPBAR1 and RORγt [2]. Therefore, using LCA as a proxy for allo-LCA will yield non-comparable or invalid experimental results in studies focused on these specific pathways.

Allolithocholic Acid: Quantitative Differentiation from LCA


BK Channel Activation: Lower Efficacy vs. LCA

In a direct head-to-head comparison using a patch-clamp assay on BK channels (pore-forming cbv1+β1 subunits), allolithocholic acid (5α-cholanic acid-3α-ol) demonstrated significantly lower efficacy than lithocholic acid (LCA; 5β-cholanic acid-3α-ol). Both compounds had a similar EC50 (~45 μM), but their maximal effect differed markedly [1].

Ion Channel Pharmacology Cardiovascular Research Bile Acid Signaling

Fecal Excretion: Differential Response to Diet

In a controlled dietary intervention study in mice, fecal levels of individual bile acids were quantified. The response of allolithocholic acid to a high-fat diet plus a prebiotic (HFD+P) was substantially different from that of lithocholic acid [1].

Gut Microbiome Metabolomics Nutritional Science

Comparable Lipophilicity vs. LCA

Despite the profound difference in A/B ring junction (5α vs. 5β) and its impact on 3D conformation and bioactivity, allolithocholic acid and lithocholic acid exhibit nearly identical lipophilicity, a key determinant of passive membrane permeability and enterohepatic circulation [1].

ADME/Tox Physicochemical Properties Drug Development

Allolithocholic Acid: Key Research & Procurement Scenarios


Liver Fibrosis and MASLD Research

Allo-LCA is an essential compound for researchers investigating the gut-liver axis. A 2025 study demonstrated that in a mouse model of MASH (HFD-F/Ccl4), administration of allo-LCA (10 mg/kg/day) improved insulin sensitivity, reversed liver lipid accumulation, and attenuated fibrosis [1]. This effect is mechanistically linked to its activity as a dual GPBAR1 agonist and RORγt inverse agonist, a profile distinct from primary or other secondary bile acids [1]. LCA cannot substitute for allo-LCA in this context due to its differing receptor activation profile and high efficacy at BK channels.

BK Channel Modulator Development

Allo-LCA is a critical tool compound for studying the structure-activity relationship (SAR) of bile acids at large-conductance calcium-activated potassium (BK) channels. The study by Bukiya et al. (2008) provides a clear quantitative framework: allo-LCA (5α) is a weak potentiator (40% NPo increase) compared to the robust effect of LCA (5β, 180% NPo increase) [2]. This makes allo-LCA an ideal control compound for experiments aiming to dissect the specific structural features (e.g., A/B ring junction) required for potent channel activation and subsequent vasodilation.

Colorectal Cancer & Biliary Disease Biomarkers

Allo-LCA is a validated biomarker with elevated levels reported in specific disease states. Fecal levels of allo-LCA are increased in patients with colorectal cancer [3], and the compound is found in the urine of infants with biliary atresia [4]. For metabolomics studies and diagnostic assay development targeting these conditions, purified allo-LCA (CAS 2276-94-0) is required as an authentic analytical standard for accurate identification and quantification via LC-MS or GC-MS.

Technical Documentation Hub

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